molecular formula C24H21NOS B11513508 12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

Cat. No.: B11513508
M. Wt: 371.5 g/mol
InChI Key: ZXAHFLZBCMVCHD-UHFFFAOYSA-N
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Description

12-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE is a complex organic compound characterized by the presence of a methylsulfanyl group attached to a phenyl ring

Preparation Methods

The synthesis of 12-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with a methylsulfanyl reagent under controlled conditions. The reaction typically requires a catalyst and may be conducted under microwave-assisted heating to enhance the reaction rate and yield . Industrial production methods often involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity of the final product.

Chemical Reactions Analysis

12-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding reduced products.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

12-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 12-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The compound’s effects are mediated through its binding to these targets, modulating their function and leading to the observed biological outcomes .

Comparison with Similar Compounds

Similar compounds to 12-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE include:

Properties

Molecular Formula

C24H21NOS

Molecular Weight

371.5 g/mol

IUPAC Name

12-(4-methylsulfanylphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one

InChI

InChI=1S/C24H21NOS/c1-27-17-12-9-16(10-13-17)22-23-18-6-3-2-5-15(18)11-14-20(23)25-19-7-4-8-21(26)24(19)22/h2-3,5-6,9-14,22,25H,4,7-8H2,1H3

InChI Key

ZXAHFLZBCMVCHD-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C5=CC=CC=C5C=C4

Origin of Product

United States

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